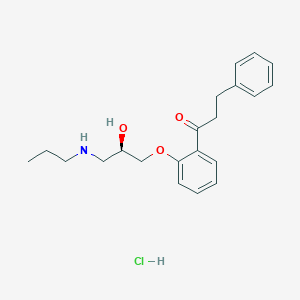
(r)-(+)-Propafenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(r)-(+)-Propafenone hydrochloride is a useful research compound. Its molecular formula is C21H28ClNO3 and its molecular weight is 377.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Clinical Applications
1.1 Management of Atrial Fibrillation and Flutter
Propafenone is widely utilized for the conversion of atrial fibrillation and atrial flutter to sinus rhythm. A notable case involved a 74-year-old patient who was effectively treated with a single dose of 600 mg of propafenone, resulting in successful cardioversion to sinus rhythm within one hour . The drug acts by blocking sodium channels, thereby slowing conduction velocity in cardiac tissues.
1.2 Treatment of Supraventricular and Ventricular Arrhythmias
Propafenone is also indicated for the treatment of supraventricular tachycardia (SVT) and ventricular arrhythmias. In a pediatric case study, a 2-year-old boy with Wolff-Parkinson-White syndrome was treated with a magistral suspension of propafenone, leading to significant clinical improvement and stabilization of his condition over one year .
1.3 Postoperative Arrhythmia Prevention
Research indicates that propafenone may be effective in preventing postoperative atrial fibrillation (PAF). A study highlighted the efficacy of propafenone in reducing the incidence of PAF following cardiac surgery, suggesting its role in postoperative care .
Adverse Effects and Considerations
2.1 Cardiovascular and Non-Cardiovascular Side Effects
While propafenone is generally safe at therapeutic doses, it can cause side effects such as conduction disturbances, blurred vision, and dysgeusia . A case report documented an instance of gross hematuria associated with propafenone therapy, emphasizing the need for careful monitoring during treatment .
2.2 Overdose Cases
Propafenone overdose poses significant clinical challenges. A case involving an 18-year-old woman who attempted suicide by overdosing on propafenone demonstrated severe complications including cardiac arrhythmias and potential liver damage . Management strategies for overdose include supportive care and the use of sodium bicarbonate or intravenous lipid emulsion.
Pharmacokinetics and Tissue Distribution
A recent study developed a method for analyzing the tissue distribution of propafenone in cases of intentional poisoning. The findings revealed varying concentrations across different tissues, underscoring the importance of understanding pharmacokinetics in overdose scenarios .
| Sample | Concentration (µg/mL or µg/g) | RSD (%) |
|---|---|---|
| Cardiac blood | 8.0 | 5.6 |
| Femoral muscle | 0.4 | 3.6 |
| Lungs | 309.8 | 1.0 |
| Femoral blood | 4.03 | 6.6 |
| Urine | 64.8 | 3.6 |
| Serum | 17.4 | 5.4 |
| Gastric content | 280.0 | 2.6 |
| Spleen | 27.2 | 4.4 |
| Liver | 5.31 | 11.0 |
Propriétés
Numéro CAS |
107381-35-1 |
|---|---|
Formule moléculaire |
C21H28ClNO3 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m1./s1 |
Clé InChI |
XWIHRGFIPXWGEF-GMUIIQOCSA-N |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
SMILES isomérique |
CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
SMILES canonique |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















